

An In-depth Technical Guide on Antitubercular Agents: A Case Study on Isoniazid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Antitubercular agent-31

Cat. No.: B12400037

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Isoniazid: A Cornerstone of Tuberculosis Therapy

Isoniazid, or isonicotinylhydrazide, is a synthetic antimicrobial agent that has been a cornerstone of first-line tuberculosis treatment for decades.[1][2][3] It is highly specific for mycobacteria and exhibits potent bactericidal activity against actively replicating *Mycobacterium tuberculosis*. [4]

Chemical Structure and Properties

Isoniazid is a simple derivative of pyridine with the following chemical structure:

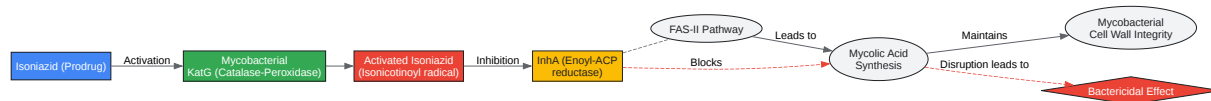
IUPAC Name: Pyridine-4-carbohydrazide Molecular Formula: $C_6H_7N_3O$ Molecular Weight: 137.14 g/mol

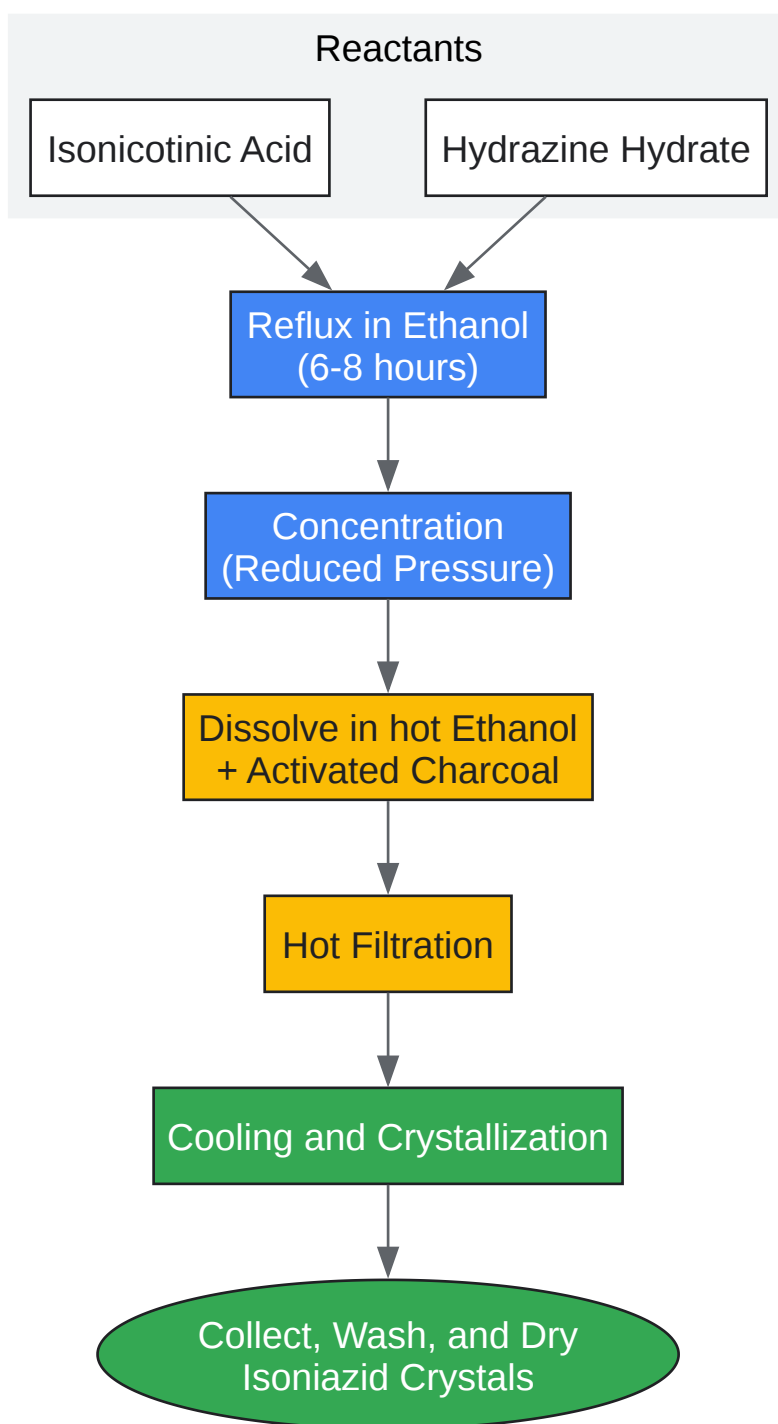
A summary of its key physicochemical properties is presented in Table 1.

Property	Value	Reference
Appearance	White crystalline powder or colorless crystals	[2]
Melting Point	171-173 °C	
Solubility	Soluble in water, sparingly soluble in alcohol	[2]
pKa	1.8 (pyridine nitrogen), 3.5 (hydrazide), 10.8 (hydrazide)	
LogP	-0.7	

Mechanism of Action

Isoniazid is a prodrug that requires activation by a mycobacterial catalase-peroxidase enzyme, KatG.[3][4] The activated form of isoniazid then covalently binds to and inhibits the enoyl-acyl carrier protein reductase (InhA), a key enzyme in the fatty acid synthase II (FAS-II) system.[4] This inhibition blocks the synthesis of mycolic acids, which are essential and unique components of the mycobacterial cell wall.[4][5][6] Disruption of the mycolic acid layer leads to a loss of cell wall integrity and ultimately, bacterial cell death.





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- To cite this document: BenchChem. [An In-depth Technical Guide on Antitubercular Agents: A Case Study on Isoniazid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12400037#antitubercular-agent-31-chemical-structure-and-properties]

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